molecular formula C11H26O5SSi B14756461 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate

Cat. No.: B14756461
M. Wt: 298.47 g/mol
InChI Key: CFPUCZOFVLISHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate is a chemical compound that is often used as a protecting group in organic synthesis. This compound is particularly useful in the protection of hydroxyl groups during chemical reactions, preventing unwanted side reactions and ensuring the desired product is obtained.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate typically involves the reaction of 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Acidic or Basic Conditions: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The major products are 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol and methanesulfonic acid.

Scientific Research Applications

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for hydroxyl groups in organic synthesis.

    Biology: In the modification of biomolecules for various biochemical assays.

    Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The primary mechanism of action of 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate involves the protection of hydroxyl groups. The compound forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step synthetic processes where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanamine
  • 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol

Uniqueness

Compared to similar compounds, 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate offers unique advantages in terms of its stability and reactivity. The methanesulfonate group provides a good leaving group for substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H26O5SSi

Molecular Weight

298.47 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl methanesulfonate

InChI

InChI=1S/C11H26O5SSi/c1-11(2,3)18(5,6)16-10-8-14-7-9-15-17(4,12)13/h7-10H2,1-6H3

InChI Key

CFPUCZOFVLISHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.